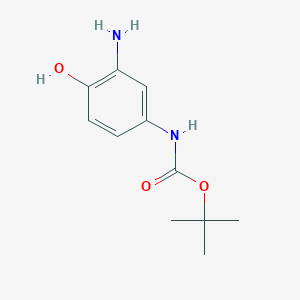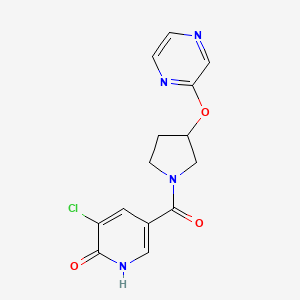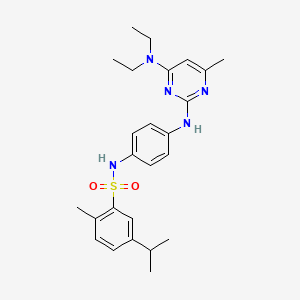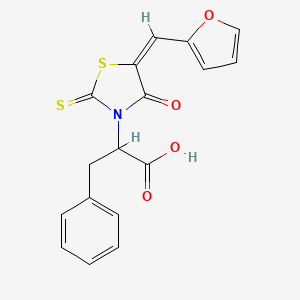![molecular formula C19H31N5O2 B2937640 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione CAS No. 851940-95-9](/img/structure/B2937640.png)
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione, commonly known as the compound MDPV, is a synthetic cathinone that has gained notoriety in recent years due to its use as a recreational drug. However, MDPV also has significant potential as a research tool in the fields of neuroscience and pharmacology. In
Scientific Research Applications
MDPV has been used in numerous research studies as a tool to investigate the mechanisms of action of other psychoactive compounds. It has been shown to act as a potent inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines, making MDPV a valuable research tool for studying addiction and reward pathways in the brain.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the brain. This results in a powerful stimulant effect, with users reporting feelings of euphoria, increased energy, and heightened alertness. However, the prolonged use of MDPV can lead to negative side effects such as paranoia, anxiety, and psychosis.
Biochemical and Physiological Effects
MDPV has been shown to have a significant impact on the central nervous system, with studies demonstrating changes in brain activity and alterations in neurotransmitter levels. In addition, MDPV has been shown to have effects on cardiovascular function, with users reporting increased heart rate and blood pressure. These effects can be dangerous, particularly in individuals with pre-existing heart conditions.
Advantages and Limitations for Lab Experiments
MDPV has several advantages as a research tool, including its potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, its use is limited by its potential for abuse and the negative side effects associated with prolonged use. In addition, the legal and ethical implications of using MDPV in research studies must be carefully considered.
Future Directions
There are several potential avenues for future research on MDPV. One area of interest is the development of new treatments for addiction and other psychiatric disorders, based on the mechanisms of action of MDPV and other psychoactive compounds. Additionally, further studies are needed to fully understand the long-term effects of MDPV use on the brain and body, as well as the potential for addiction and abuse. Finally, the development of new synthetic cathinones with improved safety profiles and therapeutic potential is an area of ongoing research.
Synthesis Methods
MDPV can be synthesized through a multi-step process that involves the reaction of 1,3-dimethyl-2-nitrobenzene with methylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 4-methylpiperidine. The final product is purified through recrystallization.
properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-5-6-7-10-24-15(13-23-11-8-14(2)9-12-23)20-17-16(24)18(25)22(4)19(26)21(17)3/h14H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPQMWBYAHCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2937557.png)

![N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2937562.png)

![3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2937565.png)
![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)




![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)
